2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
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Overview
Description
2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with an acetyl moiety, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as Janus kinases (JAKs), by binding to their active sites . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to the compound’s anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with comparable properties.
Uniqueness
2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8/h2-4H,1H2,(H,12,13)(H,9,10,11) |
InChI Key |
BAXHAOLPEBRGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CC(=O)O |
Origin of Product |
United States |
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